molecular formula C12H21NO5 B13619180 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid

3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid

Cat. No.: B13619180
M. Wt: 259.30 g/mol
InChI Key: AMUFQDQWKWOGPU-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a carboxylic acid functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Oxolane Ring: The protected amino compound is then subjected to cyclization to form the oxolane ring. This can be achieved through intramolecular nucleophilic substitution reactions.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and more complex carboxylic acids.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions, allowing the compound to selectively interact with its target. Upon removal of the Boc group, the active amino group can participate in various biochemical reactions, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid
  • (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
  • (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid is unique due to its specific structural features, including the oxolane ring and the presence of both Boc-protected amino and carboxylic acid groups. These features confer distinct reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-10(2,3)18-9(16)13-12(8(14)15)7-17-6-11(12,4)5/h6-7H2,1-5H3,(H,13,16)(H,14,15)

InChI Key

AMUFQDQWKWOGPU-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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